molecular formula C20H23NO2 B5806938 N-benzyl-N-methyl-4-phenyloxane-4-carboxamide

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide

Cat. No.: B5806938
M. Wt: 309.4 g/mol
InChI Key: QJFVNAFZDXBPOR-UHFFFAOYSA-N
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Description

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide is an organic compound with a complex structure that includes a benzyl group, a methyl group, and a phenyloxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-4-phenyloxane-4-carboxamide typically involves the reaction of benzylamine with methyl 4-phenyloxane-4-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent, such as tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. Additionally, the use of automated systems can help optimize the reaction parameters and reduce the production time.

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride to produce alcohol derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the benzyl or methyl groups, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous solution under acidic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in THF for nucleophilic substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

    N-benzyl-4-methylbenzamide: Similar structure but lacks the phenyloxane ring.

    N-benzyl-2-methyl-4-nitroaniline: Contains a nitro group and aniline moiety instead of the phenyloxane ring.

    N-benzyl-4-piperidyl-N-benzylpropanamide: Structurally similar but includes a piperidine ring.

Uniqueness

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide is unique due to the presence of the phenyloxane ring, which imparts specific chemical and biological properties.

Properties

IUPAC Name

N-benzyl-N-methyl-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO2/c1-21(16-17-8-4-2-5-9-17)19(22)20(12-14-23-15-13-20)18-10-6-3-7-11-18/h2-11H,12-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJFVNAFZDXBPOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)C2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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